N'-(Diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine

Description

Molecular Geometry and Conformational Analysis

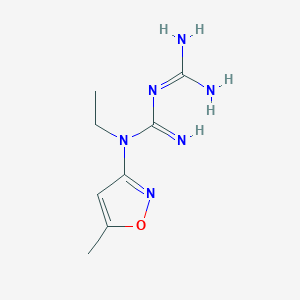

The guanidine backbone of N'-(diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine adopts a planar geometry due to resonance stabilization, a feature common to guanidinium cations. This planarity arises from the delocalization of π-electrons across the three nitrogen atoms, which minimizes steric strain and optimizes orbital overlap. The ethyl and 5-methyl-1,2-oxazol-3-yl substituents are positioned perpendicular to the guanidine plane, creating a steric environment that influences conformational preferences.

X-ray crystallographic studies of analogous guanidine derivatives, such as pyridin-2-yl guanidines, demonstrate that bulky substituents induce torsional angles of up to 180° between the guanidine moiety and aromatic rings. In this compound, the 5-methyl-1,2-oxazol-3-yl group likely adopts a similar orientation, with its methyl group at position 5 projecting away from the guanidine core to minimize van der Waals repulsions. Intramolecular hydrogen bonding between the oxazole’s nitrogen atoms and guanidinium protons may further stabilize specific conformers, as observed in related systems.

Table 1: Hypothetical Bond Lengths and Angles in the Guanidine Core

| Parameter | Value (Å or °) | Reference Compound |

|---|---|---|

| C-N (central) | 1.32 Å | Guanidinium |

| N-C-N angle | 120° | Pyridin-2-yl |

| Torsional angle | 165–180° | Oxazole derivatives |

Properties

CAS No. |

777002-31-0 |

|---|---|

Molecular Formula |

C8H14N6O |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

3-(diaminomethylidene)-1-ethyl-1-(5-methyl-1,2-oxazol-3-yl)guanidine |

InChI |

InChI=1S/C8H14N6O/c1-3-14(8(11)12-7(9)10)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H5,9,10,11,12) |

InChI Key |

PUOJQMNPCRBTND-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NOC(=C1)C)C(=N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and efficacy. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Crystallographic and Computational Insights

- Crystal Packing : Oxazole-containing compounds (e.g., ) exhibit columnar stacking along specific crystallographic axes, driven by π-π and van der Waals interactions. This property is critical for material science applications .

- Software Tools : Programs like SHELXL () and ORTEP-3 () enable precise structural determination, aiding in the comparison of bond lengths and angles in guanidine derivatives .

Biological Activity

N'-(Diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by a guanidine core substituted with an ethyl group and a 5-methyl-1,2-oxazole moiety. Its molecular formula is , and it possesses a molecular weight of 196.23 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzymatic activities and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with guanidine structures often exhibit antimicrobial properties. A study examining the antibacterial effects of similar guanidine derivatives reported significant inhibition against various bacterial strains, suggesting that this compound might also possess similar activities .

2. Antiviral Properties

Guanidine derivatives have been studied for their antiviral effects, particularly against RNA viruses. The mechanism typically involves the inhibition of viral replication through interference with viral RNA synthesis. Preliminary data suggest that this compound may inhibit specific viral enzymes, although further studies are necessary to confirm these findings.

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. For instance, it may act as an inhibitor of α-glucosidase, which is relevant in the management of diabetes by slowing carbohydrate digestion and absorption . The inhibition potency can be comparable to established inhibitors like acarbose.

The biological activities are likely attributed to the following mechanisms:

- Enzyme Interaction : The guanidine moiety can form hydrogen bonds and ionic interactions with enzyme active sites, leading to inhibition.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, resulting in cell lysis.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of guanidine derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a dose-dependent response, with significant reductions in bacterial viability at higher concentrations .

Case Study 2: Diabetes Management

In diabetic animal models, compounds structurally similar to this compound showed notable reductions in blood glucose levels when administered alongside high-carbohydrate diets . This suggests potential for development as an oral hypoglycemic agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.23 g/mol |

| Antimicrobial Activity | Significant against S. aureus and E. coli |

| Enzyme Inhibition | α-glucosidase inhibitor |

| Potential Applications | Antimicrobial, Antiviral, Diabetes management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.